![molecular formula C19H23FN2O2 B2374820 N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1385434-45-6](/img/structure/B2374820.png)
N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide
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Description
“N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide” is a chemical compound with the molecular formula C19H23FN2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C19H23FN2O2 . The exact mass of the molecule is 364.0989983 g/mol .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Compounds with complex molecular structures similar to N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide often serve as potent and selective inhibitors or modulators for various kinases and receptors, contributing to the discovery and development of new therapeutic agents. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, demonstrating excellent in vivo efficacy and favorable pharmacokinetic profiles, leading to phase I clinical trials for potential cancer treatments (G. M. Schroeder et al., 2009).
Synthesis Methodologies
Research into the synthesis of structurally complex carboxamides involves developing efficient, high-yield synthetic methods, which are crucial for producing these compounds at a scale suitable for further pharmacological testing. A study focused on synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide established a rapid and high yield synthetic method, demonstrating the importance of multi-step nucleophilic substitution reactions and ester hydrolysis in the synthesis of advanced pharmaceutical intermediates (Zhihui Zhou et al., 2021).
properties
IUPAC Name |
N-[2-(cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-2-9-22-10-7-15(8-11-22)19(23)21-17-6-5-16(20)12-18(17)24-13-14-3-4-14/h1,5-6,12,14-15H,3-4,7-11,13H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUWWHYIOIFCRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=C(C=C(C=C2)F)OCC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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